Monolinolein

Description

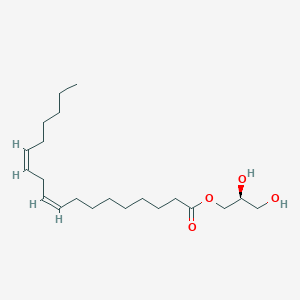

Structure

2D Structure

Properties

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-GSNKCQISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2277-28-3, 67968-46-1 | |

| Record name | 2,3-Dihydroxypropyl 9,12-octadecadienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MG(18:2(9Z,12Z)/0:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Self-Assembly of Monolinolein in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of monolinolein (MLO) in aqueous solutions, a phenomenon of significant interest for advanced drug delivery systems. This compound, a monoglyceride, spontaneously forms a variety of lyotropic liquid crystalline phases in the presence of water, offering unique nanostructures for the encapsulation and controlled release of therapeutic agents. This document details the phase behavior of MLO, experimental protocols for the preparation and characterization of its self-assembled structures, and quantitative data to guide formulation development.

Introduction to this compound Self-Assembly

This compound (1-linoleoyl-rac-glycerol) is an amphiphilic lipid composed of a hydrophilic glycerol headgroup and a hydrophobic linoleoyl tail. This molecular structure drives its self-assembly in aqueous environments into various ordered, thermodynamically stable structures known as lyotropic liquid crystalline phases.[1] The specific phase formed is primarily dependent on the MLO concentration in water and the temperature.[2] These self-assembled structures, particularly the bicontinuous cubic and inverted hexagonal phases, provide distinct microenvironments capable of hosting hydrophilic, hydrophobic, and amphiphilic drug molecules, making them highly attractive for drug delivery applications.[3][4]

The primary liquid crystalline phases formed by the this compound-water system include:

-

Lamellar Phase (Lα): A layered structure of lipid bilayers separated by water layers.

-

Inverted Hexagonal Phase (HII): Composed of hexagonally packed, water-filled cylinders lined by the lipid monolayers.[2]

-

Bicontinuous Cubic Phases (V2): Highly ordered, viscous phases with a continuous lipid bilayer separating two intertwined, continuous aqueous channel networks. The two most common bicontinuous cubic phases are the Gyroid (Ia3d space group) and the Diamond (Pn3m space group).[2]

Dispersions of these liquid crystalline phases in excess water, stabilized by surfactants or polymers, lead to the formation of nanoparticles known as cubosomes (from cubic phases) and hexosomes (from hexagonal phases).[4] These nanoparticles retain the internal structure of the parent liquid crystalline phase and are of great interest for intravenous drug delivery.

Quantitative Data on this compound Self-Assembly

The phase behavior and structural parameters of this compound self-assembled structures are critical for their application in drug delivery. The following tables summarize key quantitative data from the literature. Note that data for the closely related and more extensively studied monoolein (MO) is often used as a reference point due to the analogous behavior of these monoglycerides.

| Phase | MLO Concentration (wt%) | Temperature (°C) | Space Group | Reference |

| Lamellar (Lα) | ~80-95 | ~10 - 40 | - | [2] |

| Cubic (Ia3d) | ~60-80 | ~10 - 45 | Ia3d | [2] |

| Cubic (Pn3m) | ~40-60 | ~10 - 45 | Pn3m | [2] |

| Hexagonal (HII) | ~25-40 | > 45 | P6m | [2] |

| Micellar (L2) | < 20 | > 15 | - | [2] |

Table 1: Phase Boundaries of the this compound-Water System. This table outlines the approximate concentration and temperature ranges for the formation of different liquid crystalline phases.

| Phase | Additive (mol%) | Lattice Parameter (a) (nm) | Temperature (°C) | Reference |

| Cubic (Pn3m) - MO | 0 | 9.84 | 25 | [5][6] |

| Cubic (Pn3m) - MO | 0 | 7.59 | 70 | [6] |

| Hexagonal (HII) - MO | 10% Oleic Acid | 5.81 | 25 | [5][6] |

| Hexagonal (HII) - MO | 10% Oleic Acid | 5.1 | 70 | [6] |

| Hexagonal (HII) - MO | 25% Oleic Acid | 4.91 | 25 | [5][6] |

| Hexagonal (HII) - MO | 25% Oleic Acid | 4.5 | 68 | [6] |

Table 2: Lattice Parameters of Monoolein-Based Liquid Crystalline Phases. This table provides representative lattice parameters for different phases, primarily from studies on monoolein (MO), which serves as a close structural analogue to this compound. The lattice parameter is a measure of the size of the unit cell of the crystal structure.

| Formulation | Drug | Release Characteristics | Reference |

| This compound/Linoleic Acid (97/3 w/w) | Model Drug | 4-fold faster release from cubic phase (pH 7) vs. hexagonal phase (pH 2). | [3] |

| Monoolein Cubic Particles | Porphyrin | Slower drug transfer compared to trimyristin solid lipid nanoparticles. | [7][8] |

| Monoolein-based Cubosomes | Doxorubicin | Increased rate of release at lower pH. | [9] |

| Monoolein-based Cubosomes | Etodolac | Controlled release compared to orally administered tablets. | [9] |

Table 3: Drug Release from Monoglyceride-Based Liquid Crystalline Formulations. This table highlights the controlled release properties of this compound and monoolein-based drug delivery systems.

Experimental Protocols

Detailed methodologies are essential for the successful preparation and characterization of this compound-based self-assembled structures.

Preparation of this compound Dispersions (Cubosomes/Hexosomes)

This method involves the fragmentation of a bulk liquid crystalline phase into nanoparticles.

-

Preparation of the Bulk Phase:

-

Melt the this compound at a temperature above its melting point (approximately 10-15 °C).

-

Add the aqueous phase (e.g., purified water or buffer) to the molten lipid to achieve the desired concentration for the target liquid crystalline phase (refer to Table 1).

-

Add a stabilizer (e.g., Poloxamer 407) to the mixture, typically at a concentration of 5-10% w/w of the total formulation.

-

Allow the mixture to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure the formation of a homogeneous, viscous bulk liquid crystalline gel.

-

-

Dispersion:

-

Add the bulk gel to an excess of the aqueous phase.

-

Disperse the gel using high-energy methods such as high-pressure homogenization or ultrasonication (probe sonication is often used).[12]

-

The energy input and duration of the dispersion process will influence the final particle size and distribution.

-

This method involves the formation of nanoparticles from a precursor solution.

-

Preparation of the Precursor Solution:

-

Dissolve this compound and a stabilizer in a hydrotrope, which is a substance that enhances the solubility of hydrophobic compounds in water (e.g., ethanol).

-

-

Nanoparticle Formation:

-

Inject the precursor solution into an excess of the aqueous phase under controlled stirring.

-

The rapid dilution of the hydrotrope triggers the self-assembly of this compound into nanoparticles (cubosomes or hexosomes).

-

The hydrotrope is typically removed by a subsequent process like dialysis or evaporation.

-

Characterization Techniques

Polarized Light Microscopy (PLM) [13][14][15]

PLM is used to identify the type of liquid crystalline phase based on its optical properties.

-

Sample Preparation: Place a small amount of the bulk this compound-water mixture between a microscope slide and a coverslip.

-

Observation:

-

Observe the sample under a polarizing microscope with crossed polarizers.

-

Isotropic phases (e.g., cubic phases, micellar solutions) will appear dark as they do not rotate the plane of polarized light.

-

Anisotropic phases (e.g., lamellar and hexagonal phases) are birefringent and will appear bright with characteristic textures. For example, the lamellar phase often exhibits "Maltese cross" patterns.

-

Small-Angle X-ray Scattering (SAXS) [5][6][16]

SAXS is a powerful technique for determining the precise structure and lattice parameters of the liquid crystalline phases.

-

Sample Preparation: The this compound sample (either bulk gel or dispersion) is loaded into a thin-walled glass capillary or a sample holder with mica windows.

-

Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected at small angles.

-

Data Analysis:

-

The positions of the diffraction peaks in the scattering pattern are used to determine the space group of the liquid crystalline phase.

-

The characteristic ratios of the peak positions allow for the identification of the phase (e.g., for a Pn3m cubic phase, the ratio of the scattering vectors of the first few peaks is √2:√3:√4:√6...).

-

The lattice parameter (a) can be calculated from the position of the diffraction peaks using Bragg's law.

-

Cryo-Transmission Electron Microscopy (Cryo-TEM) [17]

Cryo-TEM provides direct visualization of the nanostructure of dispersed particles like cubosomes and hexosomes.

-

Sample Preparation (Vitrification):

-

Imaging: The vitrified sample is then imaged under a transmission electron microscope at cryogenic temperatures.

-

Analysis: The resulting images reveal the internal structure of the nanoparticles, confirming the presence of cubic or hexagonal lattices. Fast Fourier Transform (FFT) of the images can be used to analyze the crystal lattice.

Visualizations

The following diagrams illustrate key concepts and workflows related to the self-assembly of this compound.

Caption: Logical relationship of this compound self-assembly in water.

Caption: Experimental workflow for cubosome preparation.

Caption: General experimental workflow for MLO phase characterization.

Conclusion

The self-assembly of this compound in aqueous solutions provides a versatile and powerful platform for the development of advanced drug delivery systems. The formation of various liquid crystalline phases, particularly the bicontinuous cubic and hexagonal phases, offers unique advantages for encapsulating and controlling the release of a wide range of therapeutic agents. A thorough understanding of the phase behavior, structural characteristics, and appropriate experimental methodologies is crucial for harnessing the full potential of these fascinating materials in pharmaceutical science. This guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsonline.com [ijpsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cubic and Hexagonal Mesophases for Protein Encapsulation: Structural Effects of Insulin Confinement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of drug release from liquid crystalline monoolein dispersions and solid lipid nanoparticles using a flow cytometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FORMULATION FORUM - CUBOSOMES – The Next Generation of Lipid Nanoparticles for Drug Delivery [drug-dev.com]

- 10. nmj.mums.ac.ir [nmj.mums.ac.ir]

- 11. Cubosomes: Design, Development, and Tumor-Targeted Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsr.com [ijpsr.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 18. Preparation of Sample Support Films in Transmission Electron Microscopy using a Support Floatation Block - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent Technical Advances in Sample Preparation for Single-Particle Cryo-EM [frontiersin.org]

physical properties of monolinolein

An In-depth Technical Guide on the Core Physical Properties of Monolinolein

Introduction

This compound, a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of the polyunsaturated fatty acid, linoleic acid, is a compound of significant interest in pharmaceutical sciences, materials science, and food technology. Its amphiphilic nature drives the formation of complex, self-assembled structures in aqueous environments, making it a key component in the development of advanced drug delivery systems, such as pH-responsive lyotropic liquid crystals.[1][2] This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details common experimental protocols for characterization, and visualizes key relationships and workflows.

General and Physicochemical Properties

This compound is typically a colorless to pale yellow, oily liquid at room temperature.[1][2][3][4] Its identity and fundamental properties are summarized below.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 26545-74-4[5] (for mixture); 2277-28-3 (for 1-Monolinolein)[1] | [1][5] |

| Molecular Formula | C₂₁H₃₈O₄ | [3][5][6][7] |

| Molecular Weight | 354.52 g/mol | [1][2][6][7][8] |

| Synonyms | Glyceryl monolinoleate, 1-Linoleoyl-rac-glycerol | [1][5][8] |

Table 2: Key Physical Constants of this compound

| Property | Value | Notes | Source(s) |

| Melting Point | 14-15 °C | [1][4][5] | |

| Boiling Point | 485.0 ± 40.0 °C | Predicted | [1][4] |

| Density | 1.05 g/cm³ | Experimental | [5] |

| 0.981 ± 0.06 g/cm³ | Predicted | [1][4] |

Solubility Profile

The solubility of a lipid is a critical determinant of its behavior in various systems. As an amphiphile, this compound exhibits dual solubility characteristics. It is fundamentally hydrophobic and thus insoluble in water.[9][10] However, it is readily soluble in non-polar organic solvents.[9][10]

Table 3: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Practically Insoluble | [9][10] |

| Chloroform | Slightly Soluble | [1][4] |

| Ethyl Acetate | Slightly Soluble | [1][4] |

| Methanol | Slightly Soluble | [1][4] |

| Ether, Benzene, Acetone | Soluble | [9][10] |

Phase Behavior in Aqueous Systems

One of the most important is its lyotropic liquid crystalline phase behavior, i.e., its ability to form various ordered structures upon hydration. Similar to the well-studied monoolein, this compound in water self-assembles into distinct mesophases depending on the temperature and water content. These phases include the lamellar liquid crystalline phase (Lα) and inverse bicontinuous cubic phases like the double gyroid (Ia3d) and double diamond (Pn3m).[11][12][13] This behavior is crucial for its application in creating stable, structured matrices for drug encapsulation.[14]

Caption: Phase transitions of this compound with increasing hydration.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and purity assessment.

Table 4: Summary of Spectroscopic Data for this compound

| Technique | Description | Source(s) |

| Mass Spectrometry (MS) | Provides molecular weight (354.5 g/mol ) and fragmentation patterns for structural confirmation. Data is available for GC-MS and LC-MS analyses. | [8] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra confirm the presence of characteristic functional groups: glycerol backbone, ester linkage, and the cis-double bonds of the linoleoyl chain. | [8][15] |

| Infrared (IR) Spectroscopy | IR spectra would show characteristic absorption bands for O-H (hydroxyl), C=O (ester), and C=C (alkene) functional groups. | [16] |

Experimental Protocols

The determination of the involves a series of well-established analytical techniques.

Caption: Workflow for the physical characterization of this compound.

Solubility Determination

-

Objective: To assess the solubility of this compound in polar and non-polar solvents.

-

Protocol:

-

Prepare two sets of test tubes.

-

To the first set, add a small amount of this compound (e.g., 50 µL) to 1 mL of a polar solvent (e.g., deionized water).

-

To the second set, add the same amount of this compound to 1 mL of various non-polar organic solvents (e.g., chloroform, ethanol, ether).[17][18]

-

Vortex each tube vigorously for 30 seconds.

-

Allow the tubes to stand for 5 minutes and observe.

-

Record whether the this compound dissolves to form a clear solution (soluble), remains as a separate phase (insoluble), or partially dissolves (slightly soluble).[17]

-

Thermal Analysis (Differential Scanning Calorimetry - DSC)

-

Objective: To determine the melting point and characterize thermal transitions.

-

Protocol:

-

Accurately weigh a small amount of this compound (1-5 mg) into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place both pans into the DSC instrument.

-

The sample is subjected to a controlled temperature program, for example, cooling to -20°C and then heating at a constant rate (e.g., 5 °C/min) to 50°C.

-

The heat flow to or from the sample relative to the reference is measured.

-

The melting point is identified as the peak temperature of the endothermic transition on the heating curve. Other phase transitions may also be observed.

-

Phase Behavior Characterization (SAXS and PLM)

-

Objective: To identify the liquid crystalline phases formed by this compound at different hydration levels and temperatures.

-

Protocol:

-

Sample Preparation: Prepare a series of samples with varying weight ratios of this compound to water (e.g., from 95:5 to 40:60). Samples are typically prepared in sealed containers and homogenized by centrifugation cycles.

-

Polarized Light Microscopy (PLM): A small amount of each hydrated sample is placed on a microscope slide. The sample is observed between crossed polarizers. Anisotropic phases (e.g., lamellar) will be birefringent (show textures), while isotropic phases (e.g., cubic, micellar) will appear dark.[12]

-

Small-Angle X-ray Scattering (SAXS): Samples are loaded into thin-walled glass capillaries and placed in a temperature-controlled sample holder in the SAXS beamline. X-ray diffraction patterns are collected. The positions of the diffraction peaks are used to identify the phase symmetry and calculate the lattice parameters of the structure (e.g., lamellar, Pn3m cubic, Ia3d cubic).[12][14]

-

Conclusion

The , particularly its melting point, solubility, and complex phase behavior in water, are foundational to its utility in advanced applications. The ability to form well-defined, stable lyotropic liquid crystalline phases makes it an invaluable excipient for the controlled delivery of therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and related lipid-based materials, ensuring reproducible and reliable data for research and development.

References

- 1. 1-MONOLINOLEIN CAS#: 2277-28-3 [m.chemicalbook.com]

- 2. 1-MONOLINOLEIN | 2277-28-3 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 2277-28-3 CAS MSDS (1-MONOLINOLEIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. larodan.com [larodan.com]

- 7. larodan.com [larodan.com]

- 8. 1-Monolinolein | C21H38O4 | CID 5283469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Physical and Chemical Properties of Lipids • BNS Institute [bns.institute]

- 10. foodsafety.institute [foodsafety.institute]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 15. magritek.com [magritek.com]

- 16. 2-Linoleoylglycerol | C21H38O4 | CID 5365676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. aneshaa99.home.blog [aneshaa99.home.blog]

- 18. scribd.com [scribd.com]

Monolinolein: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Activities of a Promising Bioactive Lipid

This technical guide provides a comprehensive overview of monolinolein, a monoglyceride with significant potential in drug development and various research applications. This document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, delves into the core characteristics of this compound, including its CAS numbers and molecular weight, and offers detailed insights into its synthesis, and its antiviral and antibacterial properties.

Core Physicochemical Data

This compound is a monoacylglycerol consisting of a glycerol backbone esterified with one molecule of linoleic acid. Depending on the position of the linoleoyl group, it can exist as 1-monolinolein or 2-monolinolein. The compound is also sometimes referred to more generally, leading to some ambiguity in CAS number assignment. For clarity, the distinct identifiers are presented below.

| Property | 1-Monolinolein | This compound (general monoester) |

| CAS Number | 2277-28-3[1] | 26545-74-4[2] |

| Molecular Formula | C₂₁H₃₈O₄ | C₂₁H₃₈O₄ |

| Molecular Weight | 354.52 g/mol [3][4][5][6] | 354.52 g/mol [2] |

| Synonyms | 1-Glyceryl linoleate, 1-Linoleoyl-rac-glycerol[3] | Glyceryl monolinoleate, Linoleic acid monoglyceride[2] |

Synthesis of this compound

Experimental Protocol: Synthesis of 1-Monoolein (Adaptable for 1-Monolinolein)

This protocol is based on the synthesis of 1-monoolein and can be adapted for 1-monolinolein by substituting ethyl oleate with ethyl linoleate.

Step 1: Transesterification

-

Combine ethyl oleate (or ethyl linoleate) and 1,2-acetonide glycerol in a 1:6 molar ratio in a reaction vessel.

-

Add sodium carbonate (Na₂CO₃) as a catalyst.

-

Heat the mixture at 120°C for 18 hours with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and remove the catalyst by filtration.

-

The resulting product is 1,2-acetonide-3-oleoyl glycerol (or 1,2-acetonide-3-linoleoyl glycerol), which can be purified by column chromatography.

Step 2: Deprotection

-

Dissolve the intermediate product from Step 1 in ethanol.

-

Add Amberlyst-15 resin as an acidic catalyst.

-

Stir the mixture at room temperature for 18 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, filter off the Amberlyst-15 resin.

-

The filtrate contains 1-monoolein (or 1-monolinolein), which can be further purified by recrystallization.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]

- 6. qlaboratories.com [qlaboratories.com]

Monolinolein: A Technical Deep Dive into its Discovery and Scientific History

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical scientific understanding of monolinolein, a monoglyceride of significant interest to researchers, scientists, and drug development professionals. This document details the early synthesis and characterization of this compound, outlines historical and modern experimental protocols, and presents available quantitative data.

Discovery and Early History

The history of monoglycerides dates back to the 19th century with the foundational work on the chemistry of fats and oils. However, the specific synthesis and characterization of individual monoglycerides, such as this compound, occurred later. An early key publication by Howard C. Black in 1939 in the Journal of the American Chemical Society provided a melting point for this compound, indicating its synthesis and isolation by that time.

Early research into monoglycerides was largely driven by their emulsifying properties, leading to their widespread use in the food and pharmaceutical industries. This compound, being an unsaturated monoglyceride, was of particular interest due to the physical properties conferred by the linoleic acid moiety.

Physicochemical Properties

This compound is a monoacylglycerol consisting of a glycerol backbone with a single esterified linoleic acid chain.

| Property | Value | Source |

| CAS Registry Number | 2277-28-3 | [1][2] |

| Molecular Formula | C₂₁H₃₈O₄ | [2] |

| Molecular Weight | 354.52 g/mol | [2] |

| Melting Point | 14-15 °C | [3] |

Synthesis of this compound

The synthesis of this compound, like other monoglycerides, has historically been achieved through two primary chemical methods: glycerolysis of oils and direct esterification of fatty acids.

Chemical Synthesis

a) Glycerolysis: This method involves the transesterification of triglycerides (found in oils rich in linoleic acid, such as safflower or sunflower oil) with glycerol at high temperatures (220–250 °C) in the presence of an alkaline catalyst.[4][5] This process results in a mixture of monoglycerides, diglycerides, and triglycerides, from which this compound must be separated and purified, often through molecular distillation.[5]

b) Direct Esterification: This route involves the direct reaction of linoleic acid with an excess of glycerol, typically at elevated temperatures and in the presence of an acid or base catalyst.[5] Similar to glycerolysis, this method produces a mixture of glycerides requiring further purification.

Enzymatic Synthesis

More recently, enzymatic methods using lipases have been developed for the synthesis of monoglycerides. These methods offer milder reaction conditions and higher specificity, leading to a purer product with fewer byproducts.[5][6][7][8] The enzymatic synthesis can be performed through the esterification of glycerol with linoleic acid or the glycerolysis of oils rich in linoleic acid.[6][8]

Experimental Protocols

Historical Methods of Characterization (circa 1930s-1940s)

Early characterization of lipids like this compound relied on fundamental analytical techniques:

-

Melting Point Determination: The melting point was a crucial physical constant for identifying and assessing the purity of compounds. The capillary tube method was a common technique.[9][10] A small, packed sample in a capillary tube would be heated in a liquid bath, and the temperature range over which the sample melted would be recorded.[10]

-

Titration: Titrimetric methods were employed to determine properties like the saponification value and iodine value.[11][12]

-

Saponification Value: This would involve saponifying the this compound with a known excess of alcoholic potassium hydroxide and then back-titrating the excess KOH with a standard acid. This would give an indication of the average molecular weight of the fatty acid.

-

Iodine Value: This would be used to determine the degree of unsaturation. The this compound would be reacted with a halogen (e.g., iodine monochloride), and the unreacted halogen would be titrated. The amount of halogen consumed is proportional to the number of double bonds in the molecule.

-

Modern Analytical Techniques

Modern analysis of this compound utilizes a range of sophisticated chromatographic and spectroscopic techniques:

-

Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis and separation of lipids. A silica gel plate is used as the stationary phase, and a solvent system is used to separate the components based on their polarity.

-

Gas Chromatography (GC): For quantitative analysis, this compound is often derivatized to a more volatile form and then analyzed by GC.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of monoglycerides without the need for derivatization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule, confirming the position of the fatty acid on the glycerol backbone and the structure of the fatty acid itself.

Biological Role and Significance

Historically, the primary interest in monoglycerides like this compound was their emulsifying properties in food and pharmaceuticals.[4][13] They are generally recognized as safe (GRAS) for consumption.[2]

Early toxicological and nutritional studies on monoglycerides as a class indicated their general safety. Long-term animal studies on glycerides did not show significant adverse effects, and it was understood that monoglycerides are intermediates in the natural digestion of dietary fats.[3][14]

While specific signaling pathways directly involving this compound are not well-documented in early literature, it is understood that as a monoglyceride, it is an intermediate in lipid metabolism. The biological effects of its constituent fatty acid, linoleic acid, an essential omega-6 fatty acid, are well-established.

Experimental Workflows and Signaling Pathways

The synthesis and purification of this compound can be represented by the following generalized workflow:

Caption: Generalized workflow for the synthesis and purification of this compound.

As specific historical data on signaling pathways for this compound is limited, a diagram illustrating the general metabolic fate of monoglycerides is provided:

Caption: Simplified pathway of dietary monoglyceride absorption and metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 301. Mono- and diglycerides (WHO Food Additives Series 5) [inchem.org]

- 4. Monoglyceride - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 7. Enzymatic synthesis of medium chain monoglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melting-point determination of fat products | Semantic Scholar [semanticscholar.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. youtube.com [youtube.com]

- 12. reagent.co.uk [reagent.co.uk]

- 13. foodingredientfacts.org [foodingredientfacts.org]

- 14. How Safe Are Monoglycerides? - Klarity Health Library [my.klarity.health]

Monolinolein: A Technical Guide to Natural Sources, Occurrence, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol derived from the essential fatty acid linoleic acid, is a molecule of growing interest in the fields of pharmacology and biochemistry. Its presence in various natural sources and its potential biological activities, including antimicrobial and cell signaling modulation, underscore the need for a comprehensive understanding of its occurrence and analysis. This technical guide provides an in-depth overview of the natural sources of this compound, summarizes its reported occurrences, details the experimental methodologies for its extraction and quantification, and explores its known biological interactions.

Natural Sources and Occurrence

This compound is a plant metabolite that has been identified in a variety of natural sources, ranging from medicinal plants to fermented foods.[1] Its presence is often associated with the lipid fractions of these organisms.

Plant-Based Sources

This compound has been reported in several plant species, often within specific tissues such as roots or seeds. Notable plant sources include:

-

Hyoscyamus niger (Black Henbane): This medicinal plant is a known source of various bioactive compounds, including this compound.[1]

-

Nelumbo nucifera (Lotus): The sacred lotus plant has been identified as containing glyceryl monolinoleate.[1]

-

Saururus chinensis (Chinese Lizard's Tail): The roots of this plant have been shown to contain 1-Linoleoyl Glycerol (this compound).[2]

-

Plant Oilseeds: this compound is a component of lipids found in the seeds of various plants.[3]

Microbial and Fermentation Sources

Fermentation processes can lead to the production of this compound through the enzymatic activity of microorganisms on lipid substrates.

-

Tempeh: This traditional Indonesian food, made from fermented soybeans using the fungus Rhizopus oligosporus, contains this compound as a result of the fermentation process.[4][5]

Animal-Based Sources

This compound has also been identified in animal tissues.

-

Murine Intestine: Studies have isolated and identified this compound from the intestines of mice, where it may play a role in biological signaling.[6]

Quantitative Data on Occurrence

The concentration of this compound in natural sources can be highly variable, depending on the species, growing conditions, specific tissue, and the extraction and analytical methods employed. While the presence of this compound is qualitatively established in several sources, comprehensive quantitative data is not consistently reported across the literature. The following table summarizes the known sources.

| Source Category | Specific Source | Reported Occurrence | Reference |

| Plants | Hyoscyamus niger (Black Henbane) | Identified as a plant metabolite. | [1] |

| Nelumbo nucifera (Lotus) | Reported as a constituent. | [1] | |

| Saururus chinensis (Roots) | Isolated from root extracts. | [2] | |

| Plant Oilseeds | Component of seed lipids. | [3] | |

| Fermented Foods | Tempeh (Rhizopus oligosporus) | Found in ethanol fractions of tempeh. | [4][5] |

| Animal Tissues | Murine Intestine | Isolated from intestinal tissue. | [6] |

Experimental Methodologies

The accurate extraction, isolation, and quantification of this compound from complex biological matrices are critical for research and development. A generalized workflow involves sample preparation, lipid extraction, purification, and subsequent analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

Detailed Experimental Protocols

3.2.1 Lipid Extraction

-

Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer techniques are standard for total lipid extraction.[7] A typical protocol involves homogenizing the sample in a chloroform/methanol solvent mixture, followed by the addition of water or a salt solution to induce phase separation. The lower organic phase, containing the lipids, is then collected. For high-throughput applications, a mixture of dichloromethane, methanol, and triethylammonium chloride followed by an aqueous wash has been shown to be efficient.[8]

-

Solid-Phase Extraction (SPE): SPE is used for sample cleanup and fractionation.[9][10] A homogenized sample is passed through an SPE cartridge (e.g., C18). After washing away polar impurities, the lipid fraction, including this compound, is eluted with an appropriate organic solvent.

3.2.2 Separation and Purification

-

Thin-Layer Chromatography (TLC): TLC is a common method for the initial separation of lipid classes. A developing solution of hexane/ethyl ether/acetic acid (e.g., 60:40:1 v/v/v) can be used to separate monoglycerides from other lipids on a silica plate.[6]

-

High-Performance Liquid Chromatography (HPLC): For further purification and quantification, HPLC is employed. A silica gel column with a gradient elution system, such as a petroleum ether to methanol gradient, has been used to successfully isolate this compound.[6]

3.2.3 Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying fatty acid derivatives. This compound typically requires derivatization (e.g., silylation) to increase its volatility before injection into the GC system. The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for identification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS allows for the analysis of this compound without derivatization.[1] The compound is separated by an HPLC system and then ionized (e.g., using electrospray ionization - ESI) before entering the mass spectrometer. This technique provides high sensitivity and specificity for both identification and quantification.

Biological Activity and Signaling Pathways

This compound is not merely a structural lipid; it exhibits biological activity and can modulate specific cellular signaling pathways. Its activities include potential antibacterial effects and interaction with key signaling proteins.[4][6]

Interaction with Phorboid Receptors and Protein Kinase C

Research has shown that this compound can interact with phorboid receptors, the same receptors targeted by phorbol esters.[6] This interaction has significant implications for cell signaling, as it can stimulate the arachidonic acid cascade and protein kinase activity.[6] This suggests a role for this compound in modulating the Protein Kinase C (PKC) signaling pathway, which is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.

The diagram below illustrates the proposed mechanism of action for this compound via phorboid receptor interaction.

Antimicrobial Activity

Studies on tempeh have indicated that this compound, along with other fatty acids and monoglycerides, contributes to the food's overall antibacterial properties.[4][5] While it did not exhibit direct bactericidal activity in one study, its presence is associated with fractions that are active against gram-positive bacteria like Bacillus subtilis.[4]

Conclusion

This compound is a naturally occurring monoacylglycerol with a distribution across the plant and animal kingdoms, as well as in fermented products. While its quantification in these sources requires further systematic investigation, established chromatographic and mass spectrometric techniques provide robust methodologies for its analysis. The demonstrated biological activity of this compound, particularly its ability to modulate the Protein Kinase C signaling cascade, presents a compelling case for its further investigation as a potential therapeutic agent or lead compound in drug development. This guide serves as a foundational resource for researchers aiming to explore the natural occurrence and pharmacological potential of this intriguing lipid molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Impact of Packaging Variations on the Amino Acid Profile, Proximate Content, and Antinutritional Components of Tempeh from Jack Bean Sprouts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Profile and Biological Activity of Nelumbo nucifera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Manassantin A and B from Saururus chinensis inhibit interleukin-6-induced signal transducer and activator of transcription 3 activation in Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soy-Based Tempeh as a Functional Food: Evidence for Human Health and Future Perspective [imrpress.com]

- 8. Quantification of Seventeen Phenolic Acids in Non-Soy Tempeh Alternatives Based on Legumes, Pseudocereals, and Cereals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Hyoscyamus Niger - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Behavior of Monolinolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of monolinolein in aqueous systems. This compound, a monoglyceride lipid, exhibits rich lyotropic liquid crystalline behavior, forming various self-assembled structures with increasing water content and temperature. Understanding this behavior is critical for its application in drug delivery systems, food science, and biotechnology. This document details the phase transitions, presents quantitative data derived from phase diagrams, outlines experimental protocols for characterization, and provides visual representations of the phase sequences and experimental workflows.

Introduction to this compound and its Self-Assembly

This compound (1-linoleoyl-rac-glycerol) is an amphiphilic lipid composed of a hydrophilic glycerol headgroup and a hydrophobic linoleoyl tail. This molecular structure drives its self-assembly in the presence of water into various ordered liquid crystalline phases. These phases are of significant interest for the encapsulation and controlled release of therapeutic agents, as they can accommodate both hydrophilic and lipophilic molecules within their distinct microenvironments. The sequence and stability of these phases are primarily dependent on the concentration of this compound and the temperature of the system.

This compound-Water Phase Diagram and Quantitative Data

The phase behavior of the this compound-water system is complex, featuring several distinct lyotropic liquid crystalline phases. The primary phases observed with increasing hydration are the lamellar (Lα), inverse hexagonal (HII), and inverse bicontinuous cubic (QII) phases. The QII phase itself can exist in different space groups, most commonly the gyroid (Ia3d) and diamond (Pn3m) structures.

The following table summarizes the approximate phase boundaries for the this compound-water system based on the established phase diagram.[1] It is important to note that these are approximate values and can be influenced by factors such as purity of the this compound and the presence of additives.

| Temperature (°C) | This compound (wt%) | Water (wt%) | Predominant Phase(s) |

| 20 | 100 - 95 | 0 - 5 | Lα (Lamellar) |

| 20 | 95 - 65 | 5 - 35 | Lα + HII (Coexistence) |

| 20 | 65 - 55 | 35 - 45 | HII (Inverse Hexagonal) |

| 20 | 55 - 40 | 45 - 60 | HII + QII (Pn3m) (Coexistence) |

| 20 | < 40 | > 60 | QII (Pn3m) in excess water |

| 40 | 100 - 90 | 0 - 10 | Lα (Lamellar) |

| 40 | 90 - 60 | 10 - 40 | HII (Inverse Hexagonal) |

| 40 | 60 - 35 | 40 - 65 | QII (Pn3m) |

| 40 | < 35 | > 65 | QII (Pn3m) in excess water |

| 60 | 100 - 85 | 0 - 15 | Lα (Lamellar) |

| 60 | 85 - 50 | 15 - 50 | HII (Inverse Hexagonal) |

| 60 | 50 - 30 | 50 - 70 | QII (Ia3d) |

| 60 | < 30 | > 70 | QII (Ia3d) in excess water |

| 80 | 100 - 80 | 0 - 20 | Lα (Lamellar) |

| 80 | 80 - 40 | 20 - 60 | HII (Inverse Hexagonal) |

| 80 | < 40 | > 60 | Fluid Isotropic (L2) |

Experimental Protocols for Phase Behavior Characterization

The determination of the this compound-water phase diagram and the characterization of its liquid crystalline phases rely on a combination of experimental techniques. The two primary methods are Small-Angle X-ray Scattering (SAXS) and Differential Scanning Calorimetry (DSC).

Sample Preparation

Accurate and reproducible sample preparation is crucial for obtaining reliable phase behavior data.

Materials:

-

High-purity (>99%) this compound

-

Ultrapure water (Milli-Q or equivalent)

-

Glass vials with airtight seals

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh the desired amount of this compound directly into a pre-weighed glass vial.

-

Add the calculated amount of ultrapure water to the vial to achieve the target weight percentage.

-

Seal the vial tightly to prevent water evaporation.

-

Homogenize the mixture by repeated cycles of vortexing and gentle heating (e.g., in a water bath set to 40-50°C) until the sample appears visually homogeneous. For highly viscous samples, centrifugation at low speed can aid in removing air bubbles and ensuring uniformity.

-

Allow the samples to equilibrate at the desired temperature for at least 24-48 hours before analysis. For low-temperature studies, a controlled cooling and annealing protocol may be necessary to achieve equilibrium phases.[2]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for identifying the structure of liquid crystalline phases based on their characteristic diffraction patterns.

Instrumentation:

-

SAXS instrument with a temperature-controlled sample holder

-

X-ray source (e.g., synchrotron or rotating anode)

-

2D detector

Procedure:

-

Load the equilibrated this compound-water sample into a sample holder (e.g., a quartz capillary or a specialized sealed cell).

-

Place the sample holder in the temperature-controlled stage of the SAXS instrument.

-

Set the desired temperature and allow the sample to equilibrate for 10-15 minutes.

-

Expose the sample to the X-ray beam and collect the scattering data. The exposure time will vary depending on the sample and the X-ray source.

-

Process the 2D scattering data by radial averaging to obtain a 1D intensity versus scattering vector (q) profile.

-

Identify the phase by analyzing the positions of the Bragg peaks in the scattering profile. The ratio of the peak positions is characteristic of the specific liquid crystalline lattice (e.g., lamellar, hexagonal, or cubic). For example, a lamellar phase will show peaks at q, 2q, 3q, etc., while an inverse hexagonal phase will show peaks at q, √3q, 2q, etc.[3]

-

Repeat the measurements at different temperatures to map the phase transitions.

Differential Scanning Calorimetry (DSC)

DSC is used to detect thermally induced phase transitions by measuring the heat flow into or out of a sample as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter with a high-sensitivity sensor

-

Hermetically sealed sample pans (e.g., aluminum or stainless steel)

Procedure:

-

Accurately weigh 5-10 mg of the equilibrated this compound-water sample into a hermetically sealed DSC pan.

-

Prepare an empty, sealed pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected transition temperature.

-

Heat the sample at a controlled rate (e.g., 1-5 °C/min). A slower scan rate generally provides better resolution of transitions.[4]

-

Record the heat flow as a function of temperature. Endothermic peaks indicate phase transitions such as melting from a crystalline to a liquid crystalline state or transitions between different liquid crystalline phases.

-

Cool the sample at a controlled rate to observe exothermic transitions (e.g., crystallization).

-

Perform a second heating scan to check for reproducibility and to erase any thermal history effects. The data from the second heating scan is often used for analysis.[4]

-

Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions.

Visualizing this compound Phase Behavior and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key relationships and processes described in this guide.

Caption: Phase sequence of this compound with increasing water content and temperature.

Caption: Experimental workflow for characterizing this compound phase behavior.

Conclusion

The rich phase behavior of this compound makes it a versatile lipid for a variety of applications, particularly in the field of drug delivery. A thorough understanding of its phase diagram and the ability to accurately characterize its liquid crystalline structures are essential for the rational design and development of this compound-based systems. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively work with and harness the unique properties of this compound.

References

Monolinolein: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monolinolein, a monoacylglycerol comprised of a glycerol backbone and a single linoleic acid chain, is emerging as a bioactive lipid with multifaceted roles in cellular processes. Beyond its established use as an emulsifier in the food, cosmetic, and pharmaceutical industries, recent scientific inquiry has begun to unravel its more nuanced biological functions.[1][2] This technical guide provides an in-depth exploration of the core biological activities of this compound, including its involvement in cellular signaling, its metabolic fate, and its therapeutic potential as an antiviral agent and a component in advanced drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Introduction

This compound is a monoglyceride that exists as two isomers, 1-monolinolein and 2-monolinolein, depending on the esterification position of linoleic acid on the glycerol backbone.[1][3] As a derivative of linoleic acid, an essential omega-6 fatty acid, this compound is implicated in a variety of biological pathways.[2] Its amphiphilic nature allows it to interact with cellular membranes, influencing their fluidity and participating in signaling cascades.[1] This guide synthesizes the current understanding of this compound's biological significance, with a focus on its molecular mechanisms of action.

Cellular Signaling Pathways

While direct signaling pathways initiated by this compound are still under active investigation, its structural similarity to diacylglycerol (DAG), a well-known second messenger, suggests a potential role in activating Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

PKC isoforms are critical regulators of numerous cellular processes, including proliferation, differentiation, and apoptosis. Their activation is typically mediated by the binding of DAG to the C1 domain of the kinase. Given that monoglycerides can mimic the structure of DAG, it is hypothesized that this compound may act as a modulator of PKC activity.

-

Hypothesized Mechanism: this compound may competitively bind to the C1 domain of PKC, thereby influencing the binding of phorbol esters, which are potent PKC activators.[1] This interaction could either activate or inhibit PKC signaling, depending on the specific isoform and cellular context.

Metabolism of this compound

The metabolic fate of this compound is primarily governed by its hydrolysis into glycerol and linoleic acid. This process is mainly catalyzed by the enzyme monoacylglycerol lipase (MAGL).

Hydrolysis by Monoacylglycerol Lipase (MAGL)

MAGL is a serine hydrolase that plays a crucial role in the breakdown of monoacylglycerols.[4][5] The hydrolysis of this compound by MAGL releases linoleic acid, which can then enter various metabolic and signaling pathways.

-

Metabolic Products and Their Fates:

-

Linoleic Acid: Can be further metabolized into a range of bioactive eicosanoids, such as prostaglandins and leukotrienes, through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][6] These eicosanoids are potent signaling molecules involved in inflammation and immunity.

-

Glycerol: Can be utilized in glycolysis or gluconeogenesis, or re-esterified to form other lipids.

-

Therapeutic Potential

The unique chemical properties of this compound have led to its exploration in several therapeutic applications, most notably as an antiviral agent and as a key component in drug delivery systems.

Antiviral Activity

This compound has demonstrated in vitro antiviral activity, particularly against enveloped viruses. The proposed mechanism involves the disruption of the viral envelope, leading to the inactivation of the virus.[7]

-

Mechanism of Action: The amphiphilic nature of this compound allows it to integrate into the lipid bilayer of the viral envelope, causing destabilization and increased permeability. This can ultimately lead to the leakage of viral contents and loss of infectivity.

Drug Delivery Systems

This compound is a key component in the formation of lipid-based drug delivery systems, such as nanostructured miniemulsions and cubosomes.[2][4] These systems can encapsulate both hydrophobic and hydrophilic drugs, offering advantages in terms of drug solubility, stability, and controlled release.

-

Formulation Principle: In aqueous environments, this compound can self-assemble into various liquid crystalline structures, including lamellar, cubic, and hexagonal phases. These structures can be dispersed into nanoparticles, forming stable drug carriers.

Quantitative Data

While comprehensive quantitative data for all biological functions of this compound are not yet available, the following table summarizes key reported values.

| Parameter | Value | Organism/System | Reference |

| Antiviral Activity (IC50) | |||

| Vesicular Stomatitis Virus (VSV) | 0.25 mg/mL (0.7 mM) | In vitro | [7] |

| Enzyme Kinetics (MAGL) | |||

| Km | Not Reported | ||

| Vmax | Not Reported | ||

| Physiological Concentration | |||

| 2-linoleoylglycerol in human plasma | Not specifically reported for 1-monolinolein | Human | [8] |

Experimental Protocols

Monoacylglycerol Lipase (MAGL) Activity Assay

This protocol describes an in vitro method to assess the activity of MAGL using this compound as a substrate, with quantification of the product, linoleic acid, by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Purified recombinant MAGL or cell/tissue lysates containing MAGL

-

1-Monolinolein substrate solution (in a suitable buffer, e.g., Tris-HCl)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Quenching solution (e.g., acetonitrile containing an internal standard)

-

LC-MS system

Procedure:

-

Enzyme Preparation: Prepare dilutions of the MAGL enzyme or lysate in reaction buffer.

-

Reaction Initiation: In a microcentrifuge tube, combine the enzyme preparation with the this compound substrate solution. Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

LC-MS Analysis: Inject the sample onto an appropriate LC column (e.g., C18) and elute with a suitable mobile phase gradient. Monitor the production of linoleic acid using selected reaction monitoring (SRM) in negative ion mode.

-

Data Analysis: Quantify the amount of linoleic acid produced by comparing its peak area to that of the internal standard and a standard curve of linoleic acid. Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol outlines a method to evaluate the antiviral activity of this compound against an enveloped virus.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells)

-

Enveloped virus stock of known titer

-

This compound stock solution (dissolved in a suitable solvent like ethanol or DMSO)

-

Cell culture medium

-

Overlay medium (containing a gelling agent like agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed the host cells in 6-well plates and grow to confluence.

-

Virus Treatment: Prepare serial dilutions of this compound in cell culture medium. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow for direct interaction.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-monolinolein mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

-

Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-5 days).

-

Staining: Fix the cells with a fixative (e.g., 10% formalin) and then stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no this compound). The 50% inhibitory concentration (IC50) can be determined from the dose-response curve.

Conclusion

This compound is a bioactive lipid with a growing body of evidence supporting its involvement in key biological processes. Its potential to modulate PKC signaling, its role as a precursor for inflammatory mediators, and its demonstrated antiviral and drug delivery applications highlight its significance for future research and therapeutic development. The data and protocols provided in this guide offer a framework for scientists and researchers to further investigate the nuanced roles of this compound in health and disease. Further studies are warranted to fully elucidate its signaling pathways, quantify its physiological concentrations, and optimize its therapeutic applications.

References

- 1. Unraveling the Role of Monoolein in Fluidity and Dynamical Response of a Mixed Cationic Lipid Bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Investigation of Substrate Binding and Product Stereochemistry Issues in Two Linoleate 9-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shear rheology of lipid monolayers and insights on membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LC-MS/MS Quantification of Endocannabinoids in Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monolinolein Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for monolinolein, a monoacylglycerol of significant interest in the pharmaceutical and food industries for its emulsifying and bioactive properties. The guide details both chemical and enzymatic synthesis methodologies, presenting quantitative data, experimental protocols, and visual representations of the core processes to facilitate research and development.

Overview of this compound Synthesis

This compound can be synthesized through several routes, broadly categorized as chemical and enzymatic. Chemical methods, such as glycerolysis and direct esterification, are traditional approaches that often involve high temperatures and pressures. Enzymatic methods, primarily utilizing lipases, offer a more sustainable and specific alternative, operating under milder conditions and yielding higher purity products. Additionally, understanding the natural biosynthetic pathways of monoacylglycerols in organisms provides valuable insights for biocatalytic process development.

Chemical Synthesis of this compound

Chemical synthesis routes are well-established for the industrial production of monoglycerides. The primary methods involve the reaction of glycerol with linoleic acid or its derivatives.

Glycerolysis of Trilinolein or Linoleic Acid-Rich Oils

Glycerolysis involves the transesterification of triglycerides (trilinolein) or oils rich in linoleic acid with glycerol at high temperatures, typically in the presence of an alkaline catalyst. This process results in a mixture of mono-, di-, and triglycerides, from which this compound must be purified.[1]

Direct Esterification of Linoleic Acid and Glycerol

Direct esterification reacts linoleic acid with glycerol, usually at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction towards product formation.[2] Acid or metal-based catalysts are often employed to increase the reaction rate.

Two-Step Synthesis via Transesterification and Deprotection

A more specific chemical synthesis involves a two-step process to favor the formation of 1-monolinolein. This method utilizes a protected glycerol derivative, 1,2-O-isopropylidene glycerol, which reacts with a linoleic acid ester. The protecting group is subsequently removed to yield the desired monoglyceride.[3]

Quantitative Data for Chemical Synthesis Methods

| Method | Key Parameters | Catalyst | Temperature (°C) | Substrate Ratio (Linoleic Acid/Ester:Glycerol) | Yield/Conversion | Reference(s) |

| Glycerolysis | High temperature, inert atmosphere | Inorganic alkaline catalysts (e.g., NaOH, KOH) | 220-260 | Varies (excess glycerol) | Mixture of mono-, di-, and triglycerides | [1][3] |

| Direct Esterification | Vacuum to remove water | SnCl₂·2H₂O | 160 | 1:1.2 (with 20% excess glycerol being optimal) | ~60% FFA reduction in 120 min | [2][4][5] |

| Transesterification & Deprotection | Two-step process | Na₂CO₃ (transesterification), Amberlyst-15 (deprotection) | 120 (transesterification), Room Temp (deprotection) | 1:6 (ethyl linoleate:1,2-acetonide glycerol) | 74% (intermediate), 59% (final 1-monoolein) | [3] |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, operating under mild conditions and reducing the formation of byproducts.[6] Lipases are the biocatalysts of choice for these reactions.

Lipase-Catalyzed Glycerolysis

Similar to chemical glycerolysis, this method uses lipases to catalyze the reaction between trilinolein or linoleic acid-rich oils and glycerol. The specificity of the lipase can influence the position of the fatty acid on the glycerol backbone.[7]

Lipase-Catalyzed Esterification

The direct esterification of linoleic acid and glycerol can be efficiently catalyzed by lipases in a solvent-free system or in the presence of an organic solvent.[8] This method allows for high yields of this compound under mild temperature conditions.

Quantitative Data for Enzymatic Synthesis Methods

| Method | Lipase | Temperature (°C) | Substrate Ratio (Linoleic Acid:Glycerol) | Solvent | Yield/Conversion | Reference(s) |

| Lipase-Catalyzed Esterification | Mucor miehei (immobilized) | 50 | 0.33:1 or less | Solvent-free | Up to 90% fatty acid esterified | [8] |

| Lipase-Catalyzed Esterification | Pseudomonas cepacia, Penicillium camemberti, Candida antarctica fraction B, Mucor miehei | 40 | Varies | Not specified | ~60% esterification | [9] |

| Lipase-Catalyzed Glycerolysis | Candida antarctica Lipase B | 65 | 1:1 (Triglyceride:Glycerol) | Solvent-free | ~35% Monoglycerides, ~50% Diglycerides | [7] |

Biosynthesis of Monoacylglycerols

In biological systems, monoacylglycerols are key intermediates in lipid metabolism. In the yeast Saccharomyces cerevisiae, for example, triacylglycerol degradation involves a cascade of hydrolysis reactions catalyzed by lipases, producing diacylglycerols and subsequently monoacylglycerols.[10][11][12] Understanding these pathways can inform the development of novel biocatalytic systems.

Experimental Protocols

Chemical Synthesis: Direct Esterification of Linoleic Acid and Glycerol

Objective: To synthesize this compound via direct esterification.

Materials:

-

Linoleic acid

-

Glycerol (99.5% purity)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Nitrogen gas supply

-

Heating mantle with magnetic stirrer

-

Round-bottom flask and condenser

Procedure:

-

Combine linoleic acid and glycerol in a round-bottom flask at a molar ratio of 1:1.2 (a 20% molar excess of glycerol).[2][4]

-

Add SnCl₂·2H₂O as a catalyst at a concentration of 0.1% (w/w) of the total reactants.[2]

-

Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 160°C with continuous stirring under a gentle stream of nitrogen to prevent oxidation.[2][5]

-

Maintain the reaction for 2 hours.[5]

-

Monitor the reaction progress by measuring the free fatty acid (FFA) content periodically.

-

After cooling, the product mixture will contain this compound, di- and trilinolein, unreacted glycerol, and linoleic acid, requiring further purification.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Objective: To synthesize this compound using an immobilized lipase.

Materials:

-

Linoleic acid

-

Glycerol

-

Immobilized lipase from Mucor miehei

-

Shaker incubator

-

Molecular sieves (for water removal)

Procedure:

-

In a reaction vessel, combine linoleic acid and glycerol at a molar ratio of 0.33:1.[8]

-

Add the immobilized Mucor miehei lipase.

-

The reaction can be run solvent-free.[8]

-

Add molecular sieves to the reaction mixture to remove water produced during esterification, thereby shifting the equilibrium towards product formation.

-

Incubate the mixture at 50°C in a shaker for a specified residence time (e.g., 1 hour).[8]

-

The product will be a mixture of acylglycerols and unreacted substrates. The two phases (glycerol and acylglycerol/fatty acid) can be separated after the reaction.[8]

Purification: Column Chromatography

Objective: To isolate this compound from the reaction mixture.

Materials:

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvents: Petroleum Ether, Diethyl Ether

-

Crude reaction mixture

Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

-

Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., petroleum ether with a small amount of diethyl ether).

-

Load the sample onto the column.

-

Elute the column with a solvent gradient of increasing polarity. A typical gradient would be:

-

Triglycerides: 10% diethyl ether in petroleum ether.

-

Diglycerides: 25% diethyl ether in petroleum ether.

-

Monoglycerides (this compound): 100% diethyl ether.[1]

-

-

Collect fractions and monitor the composition using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Analysis and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Convert the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers using a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[13]

-

GC Conditions: Use a capillary column suitable for lipid analysis (e.g., 5% phenyl methyl siloxane). A typical temperature program would start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all components.[14]

-

MS Detection: Use electron ionization (EI) and scan for characteristic fragment ions of the derivatized this compound. Selected Ion Monitoring (SIM) can be used for quantification.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified this compound in a deuterated solvent such as chloroform-d (CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. Key signals include those for the olefinic protons of the linoleic acid chain, the protons on the glycerol backbone, and the terminal methyl group.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton, including the carbonyl carbon of the ester group and the carbons of the glycerol moiety and the fatty acid chain.

Visualizing the Pathways

Chemical Synthesis Pathways

Caption: Chemical synthesis routes to this compound.

Enzymatic Synthesis Workflow

Caption: General workflow for enzymatic this compound synthesis.

Biosynthesis of Monoacylglycerol in Yeast

Caption: Simplified pathway of TAG degradation in yeast.

References

- 1. Preparation of Fatty Acid and Monoglyceride from Vegetable Oil [jstage.jst.go.jp]

- 2. Esterification of Free Fatty Acids with Glycerol within the Biodiesel Production Framework [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. journals.usamvcluj.ro [journals.usamvcluj.ro]

- 7. Enzymatic glycerolysis for the conversion of plant oils into animal fat mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Triacylglycerol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijop.id [ijop.id]

- 14. Advanced Method for the Detection of Saturated Monoglycerides in Biodiesel Using GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Monolinolein in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinolein, specifically 1-monolinolein, is a monoacylglycerol consisting of a glycerol backbone esterified with the polyunsaturated omega-6 fatty acid, linoleic acid. Its chemical formula is C₂₁H₃₈O₄. As an amphiphilic molecule, this compound possesses both a hydrophilic glycerol "head" and a lipophilic fatty acid "tail." This dual nature governs its solubility characteristics and makes it a valuable emulsifier and surfactant in the food, cosmetic, and pharmaceutical industries. Understanding its solubility in different solvents is critical for formulation development, purification processes, and designing effective drug delivery systems.

Factors Influencing this compound Solubility

The solubility of this compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Other significant factors include temperature and molecular structure.

-

Polarity and Intermolecular Forces : this compound's amphiphilic structure allows it to interact with a range of solvents. The hydrophilic glycerol head can form hydrogen bonds with polar solvents, while the long, nonpolar linoleic acid tail interacts with nonpolar solvents via van der Waals forces. Consequently, its solubility is highest in solvents that can effectively solvate both moieties, such as polar organic solvents like ethanol.

-

Temperature : For solid or semi-solid solutes dissolving in liquid solvents, solubility generally increases with temperature.[1] The additional thermal energy helps overcome the intermolecular forces within the solid solute, allowing it to dissolve more readily.

-

Pressure : For liquid and solid solutes, pressure has a negligible effect on solubility.[1]

-

Solute Purity and Physical State : The presence of impurities, such as di- or triglycerides, can affect the measured solubility. The crystalline form of a solid solute also influences the energy required for dissolution.

Qualitative and Semi-Quantitative Solubility Data